3-benzyl-8-{[1,1'-biphenyl]-4-carbonyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-benzyl-8-{[1,1’-biphenyl]-4-carbonyl}-1,3,8-triazaspiro[4This compound is part of the spirohydantoin family, known for their diverse biological activities and utility in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of this compound is the Prolyl Hydroxylase Domain (PHD) . They are involved in the hydroxylation of Hypoxia-inducible transcription factors (HIFs), which are of central physiological importance .
Mode of Action
This compound acts as an inhibitor of PHDs . It binds to the active site of the PHDs and competes with the 2-oxoglutarate (2OG) co-substrate . This competition can vary with HIF-α and other PHD substrates . The compound’s interaction with its targets results in the inhibition of the hydroxylation process, thereby preventing the degradation of HIFs via the ubiquitin-proteasome system .
Biochemical Pathways
The inhibition of PHDs affects the HIF pathway . Under normal oxygen conditions, HIFs are hydroxylated by PHDs, which signals for their degradation . This leads to the transcription of HIF target genes, which include those encoding for multiple proteins of biomedical importance, such as erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation .
Result of Action
The result of the compound’s action is the upregulation of HIF target genes . This can mimic elements of the physiological hypoxic response, making it a potential treatment for anaemia and other ischaemia-related diseases . PHD inhibitors are currently in phase 3 clinical trials for the treatment of anaemia in chronic kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-{[1,1’-biphenyl]-4-carbonyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a biphenyl derivative with a triazaspirodecane core under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-8-{[1,1’-biphenyl]-4-carbonyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to simplify the compound or alter its reactivity.
Substitution: Commonly involves replacing one functional group with another to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce halogen atoms into the structure .
Scientific Research Applications
3-benzyl-8-{[1,1’-biphenyl]-4-carbonyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 2,8-diazaspiro[4.5]decan-1-one derivatives
- N-(4-((1-benzyl-2,4-dioxo-3-(pyridin-2-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)methyl)phenyl)acetamide
Uniqueness
What sets 3-benzyl-8-{[1,1’-biphenyl]-4-carbonyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its specific structural configuration, which allows for unique interactions with biological targets. This specificity can lead to higher efficacy and lower side effects compared to similar compounds .
Properties
IUPAC Name |
3-benzyl-8-(4-phenylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c31-24(23-13-11-22(12-14-23)21-9-5-2-6-10-21)29-17-15-27(16-18-29)25(32)30(26(33)28-27)19-20-7-3-1-4-8-20/h1-14H,15-19H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKWFLAUKWYREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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